2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as 4-(dimethylamino)pyridine (DMAP) and solvents like ethanol are commonly used in these processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used as a corrosion inhibitor for metals like carbon steel, providing protection in harsh environments.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
Quinoline Derivatives: Compounds like 2-chloroquinoline-3-carbaldehyde have similar structural features and applications[][10].
Uniqueness
2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both an antibacterial agent and a corrosion inhibitor highlights its versatility .
Properties
IUPAC Name |
2-amino-4-(3-hydroxy-4-methoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-24-14-6-4-3-5-12(14)19-18(21(24)26)17(13(10-22)20(23)28-19)11-7-8-16(27-2)15(25)9-11/h3-9,17,25H,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVPQXQIIWZPKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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